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Compound of Interest

Compound Name: trans-2-decenedioyl-CoA

Cat. No.: B15551310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolic pathways

involving trans-2-enoyl-CoA, a key intermediate in fatty acid β-oxidation. Understanding the

variations in this pathway across different organisms is crucial for basic research, drug

discovery, and the development of novel therapeutics targeting metabolic disorders.

Introduction
The breakdown of fatty acids through β-oxidation is a fundamental energy-generating process

in most organisms. A central step in this pathway is the metabolism of trans-2-enoyl-CoA. While

the core enzymatic reactions are conserved, significant differences exist in the subcellular

localization, enzymatic machinery, and substrate specificity of this pathway across mammals,

yeast, plants, and bacteria. These differences have important implications for cellular

physiology and are of considerable interest to researchers in metabolism and drug

development.

This guide will objectively compare the performance of the trans-2-enoyl-CoA metabolic

pathways in different species, supported by available experimental data. It will delve into the

key enzymes, their kinetic properties, and the experimental protocols used to study them.
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In eukaryotes, the breakdown of fatty acids, including the metabolism of trans-2-enoyl-CoA,

primarily occurs in two distinct organelles: mitochondria and peroxisomes. Prokaryotes, lacking

these organelles, perform β-oxidation in the cytosol.

Key Distinctions Between Mitochondrial and Peroxisomal β-Oxidation:

Substrate Specificity: Mitochondria are the primary site for the β-oxidation of short-,

medium-, and long-chain fatty acids.[1][2] Peroxisomes, on the other hand, are specialized

for the initial breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids,

and certain other lipid molecules that are poor substrates for mitochondrial enzymes.[3]

Energy Production: Mitochondrial β-oxidation is tightly coupled to the electron transport

chain, leading to efficient ATP production. In contrast, the first step of peroxisomal β-

oxidation, catalyzed by acyl-CoA oxidase, transfers electrons directly to oxygen, generating

hydrogen peroxide (H₂O₂) instead of FADH₂. This process is not directly linked to ATP

synthesis, making it less energy-efficient.[2][3]

Enzymatic Machinery: The enzymes involved in mitochondrial and peroxisomal β-oxidation

are encoded by different genes and exhibit distinct properties, even when catalyzing

analogous reactions.[2] A key difference lies in the stereochemistry of the hydration and

dehydrogenation steps.

Enzymatic Machinery: A Cross-Species Perspective
The metabolism of trans-2-enoyl-CoA involves a sequence of enzymatic reactions. The key

enzymes and their variations across species are detailed below.

Enoyl-CoA Hydratase (ECH)
This enzyme catalyzes the hydration of the double bond in trans-2-enoyl-CoA to form 3-

hydroxyacyl-CoA. There are two main types with different stereospecificity:

Enoyl-CoA Hydratase 1 (ECH1): Produces the (S)-3-hydroxyacyl-CoA isomer. This is the

primary hydratase in mitochondrial β-oxidation across many species.

Enoyl-CoA Hydratase 2 (ECH2): Produces the (R)-3-hydroxyacyl-CoA isomer. This enzyme

is characteristic of peroxisomal β-oxidation.[4]
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In some organisms, these activities are part of multifunctional enzymes.

3-Hydroxyacyl-CoA Dehydrogenase (HADH)
This enzyme catalyzes the dehydrogenation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. The

stereospecificity of this enzyme is crucial and corresponds to the isomer produced by the

enoyl-CoA hydratase.

(S)-3-Hydroxyacyl-CoA Dehydrogenase: Utilizes the (S)-isomer and is found in mitochondria.

(R)-3-Hydroxyacyl-CoA Dehydrogenase: Utilizes the (R)-isomer and is part of the

peroxisomal pathway.

3-Ketoacyl-CoA Thiolase
This enzyme catalyzes the final step of the β-oxidation cycle, cleaving 3-ketoacyl-CoA to

produce acetyl-CoA and a shortened acyl-CoA. Different thiolases with varying substrate

specificities are found in mitochondria and peroxisomes. Thiolase I enzymes generally have a

broad chain-length specificity, while thiolase II enzymes are more specific for acetoacetyl-CoA

and are involved in biosynthetic pathways.[5][6]

Trans-2-Enoyl-CoA Reductase (TER)
This enzyme is not part of the canonical β-oxidation pathway but plays a crucial role in fatty

acid elongation and the metabolism of certain lipids like sphingosines by reducing trans-2-

enoyl-CoA to acyl-CoA.[7][8][9] It is found in both yeast (Tsc13) and mammals (TECR).[7][8]

Quantitative Data Comparison
The following tables summarize the available quantitative data for key enzymes in the trans-2-

enoyl-CoA metabolic pathways. Note: A comprehensive, directly comparable dataset across all

species is not readily available in the literature. The data presented here is compiled from

various studies and should be interpreted with consideration of the different experimental

conditions.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratases (ECH)
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Table 2: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase

Enzyme Organism Substrate Km (µM)
Vmax
(µmol/min/
mg)

Reference

FadB'
Ralstonia

eutropha H16

Acetoacetyl-

CoA
48 149 [10]

Table 3: Kinetic Parameters of Trans-2-Enoyl-CoA Reductase

Enzyme
Organism/Org
anelle

Substrate Km (µM) Reference

Mitochondrial

Reductase

Bovine Heart

Mitochondria

trans-2-enoyl-

CoAs (C6-C16)
- [11]
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Experimental Protocols
Detailed methodologies are essential for the accurate comparison of experimental data. Below

are summaries of common protocols for key experiments.

Protocol 1: Enoyl-CoA Hydratase Activity Assay
Principle: The hydration of the double bond in a trans-2-enoyl-CoA substrate (e.g., crotonyl-

CoA) leads to a decrease in absorbance at a specific wavelength.

Procedure:

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the enoyl-CoA

substrate, and the enzyme source (purified enzyme or cell lysate).

Monitor the decrease in absorbance at 263 nm or 280 nm over time using a

spectrophotometer.

Calculate the enzyme activity based on the rate of absorbance change and the molar

extinction coefficient of the substrate.

Protocol 2: 3-Hydroxyacyl-CoA Dehydrogenase Activity
Assay
Principle: The reduction of NAD⁺ to NADH (or the oxidation of NADH to NAD⁺) is coupled to

the dehydrogenation of 3-hydroxyacyl-CoA and can be monitored spectrophotometrically.

Procedure:

Prepare a reaction mixture containing a buffer, the 3-hydroxyacyl-CoA substrate, and NAD⁺

(for the forward reaction) or NADH and 3-ketoacyl-CoA (for the reverse reaction).

Initiate the reaction by adding the enzyme.

Monitor the change in absorbance at 340 nm, which corresponds to the change in NADH

concentration.

Calculate the enzyme activity from the rate of absorbance change.
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Protocol 3: Quantification of Fatty Acid Oxidation
Intermediates
Principle: Tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific

quantification of various acyl-CoA and acylcarnitine species.

Procedure:

Incubate cells or isolated organelles with a labeled (e.g., ¹³C or ²H) or unlabeled fatty acid

substrate.

Extract the metabolites from the cells or medium.

Separate the metabolites using liquid chromatography.

Detect and quantify the specific intermediates using a tandem mass spectrometer operating

in multiple reaction monitoring (MRM) mode.[12]

Normalize the results to a cellular marker, such as protein concentration or citrate synthase

activity.

Visualizing the Pathways
The following diagrams illustrate the key differences in the trans-2-enoyl-CoA metabolic

pathways across different cellular compartments and hint at the species-specific variations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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